Ammonium hexachloroosmate(IV)

Description

Significance within Platinum Group Metal Chemistry

The platinum group metals (PGMs), which include osmium, are characterized by their diverse coordination chemistry and catalytic activity. ipa-news.deheraeus-precious-metals.com Within this group, hexachloroosmate(IV) and its salts are important as they represent a stable Os(IV) oxidation state in an octahedral coordination environment. ipa-news.deiieng.org The [OsCl₆]²⁻ anion is a classic example of a d⁴ low-spin complex. wikipedia.org The chemistry of these complexes is crucial for understanding the properties and reactivity of the heavier transition metals. Ammonium (B1175870) hexachloroosmate(IV) serves as a readily available and convenient precursor for the synthesis of a variety of other osmium complexes, including those in different oxidation states (e.g., Os(II), Os(0)) which are valuable in homogeneous catalysis. iieng.org It is also used in the preparation of metallic osmium catalysts and as an intermediate in the production of various chemicals. evitachem.comlookchem.com

Historical Context of Synthesis and Early Characterization Efforts

The synthesis of ammonium hexachloroosmate(IV) has been documented for over a century, with early methods often relying on the reduction of osmium tetroxide (OsO₄), a highly toxic starting material. iieng.org A notable early synthesis was reported by Dwyer and Hogarth. iieng.org Later modifications to these procedures have focused on using less hazardous starting materials, such as potassium osmate (K₂OsO₂(OH)₄), and improving reaction yields. iieng.org One established method involves the reduction of osmium(VIII) oxide with iron(II) chloride in an acidic medium in the presence of ammonium chloride. wikipedia.org Early characterization efforts were crucial in establishing the compound's fundamental properties. X-ray crystallographic analysis confirmed its cubic crystal structure and high purity. usra.edu

Fundamental Coordination Principles of Osmium(IV) Hexahalides

The [OsCl₆]²⁻ anion in ammonium hexachloroosmate(IV) exemplifies key principles of coordination chemistry. Osmium, in its +4 oxidation state, has a d⁴ electron configuration. In the strong ligand field of the six chloride ions, these electrons occupy the lower energy t₂g orbitals, resulting in a low-spin, paramagnetic complex. wikipedia.org The geometry of the anion is octahedral, with the osmium atom at the center and the six chloride ligands at the vertices. wikipedia.org The Os-Cl bond lengths are a key structural parameter determined by techniques like X-ray crystallography. wikipedia.org The stability and reactivity of the complex are influenced by factors such as the nature of the cation and the solvent environment.

Overview of Research Trajectories for Ammonium Hexachloroosmate(IV)

Current research involving ammonium hexachloroosmate(IV) is diverse and spans several areas. A significant focus remains on its application as a precursor for the synthesis of novel materials. This includes the preparation of ultrasmall metal oxide nanoparticles and bimetallic nanoalloys. google.comsigmaaldrich.com There is also continued interest in its use in catalysis, particularly in organic synthesis for reactions like the oxidation of alcohols and alkenes. guidechem.com Furthermore, detailed studies on its chemical and physical properties, such as its thermal decomposition, continue to reveal complex, multi-step processes that were not previously understood. rsc.orgrsc.org The compound is also investigated for its potential role in the development of new pharmaceutical intermediates and in electrochemical applications, such as in biosensors. lookchem.comsigmaaldrich.com

Physical and Chemical Properties

| Property | Value |

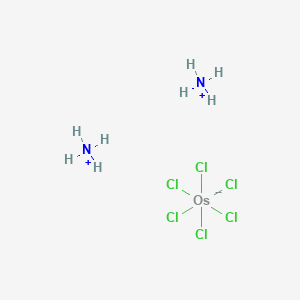

| Chemical Formula | (NH₄)₂[OsCl₆] |

| Molar Mass | 439.01 g/mol wikipedia.org |

| Appearance | Dark red to almost black crystalline powder lookchem.comwikipedia.org |

| Crystal System | Cubic wikipedia.org |

| Space Group | Fm3m wikipedia.org |

| Cell Parameter (a) | 0.9729 nm wikipedia.org |

| Density | 2.93 g/cm³ wikipedia.org |

| Melting Point | Decomposes at 500 °C chemister.ru |

| Solubility | Poorly soluble in cold water wikipedia.org |

Synthesis and Reactivity

Ammonium hexachloroosmate(IV) is a pivotal compound in osmium chemistry, with well-established synthetic routes and a range of characteristic reactions.

Synthesis

A common laboratory-scale synthesis involves the reduction of osmium tetroxide (OsO₄) in the presence of ammonium chloride (NH₄Cl) and a reducing agent in an acidic environment. A typical reaction is:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 3FeCl₃ + 4H₂O wikipedia.org

Alternatively, a modified procedure utilizes potassium osmate (K₂OsO₂(OH)₄) as the starting material, which is heated with iron(II) chloride in concentrated hydrochloric acid, followed by the addition of ammonium chloride to precipitate the product. iieng.org This method offers a less hazardous route compared to using the highly toxic and volatile OsO₄. iieng.org

Thermal Decomposition

The thermal decomposition of ammonium hexachloroosmate(IV) is a complex process. In a reducing atmosphere, it does not decompose in a single step but rather through a multi-step process. rsc.orgrsc.org Studies have shown the formation of an amorphous intermediate, {OsCl₄}x, before the final reduction to metallic osmium. rsc.orgrsc.org Under an inert atmosphere, the decomposition ultimately yields finely divided osmium metal powder, releasing nitrogen and hydrogen chloride as gaseous products at temperatures between 300 and 450 °C. researchgate.net

Chemical Reactions

Ammonium hexachloroosmate(IV) undergoes several characteristic reactions:

Reduction to Metallic Osmium: It can be reduced to metallic osmium by hydrogen gas. wikipedia.org

Reaction with Alkali: In the presence of strong alkali, it decomposes to form osmium dioxide (OsO₂). wikipedia.org

Reaction with Ammonia (B1221849): It reacts with ammonia to produce osmium diammine hydroxide, OsO(NH₃)₂(OH)₂. wikipedia.org

Precursor to Organometallic Complexes: It serves as a precursor for the synthesis of various organometallic osmium complexes, such as osmium(IV) tetraaryl compounds, by reacting with appropriate Grignard reagents. amazonaws.com

Structural and Spectroscopic Characterization

The definitive structure and electronic properties of ammonium hexachloroosmate(IV) have been elucidated through a combination of crystallographic and spectroscopic techniques.

Crystallographic Data

X-ray diffraction studies have confirmed that ammonium hexachloroosmate(IV) crystallizes in the cubic system. wikipedia.org The specific space group is Fm3m, with a unit cell parameter of a = 0.9729 nm and Z = 4 (four formula units per unit cell). wikipedia.org The crystal structure consists of discrete ammonium cations (NH₄⁺) and octahedral hexachloroosmate(IV) anions ([OsCl₆]²⁻).

Spectroscopic Properties

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the [OsCl₆]²⁻ anion. The characteristic Os-Cl stretching and bending frequencies provide information about the symmetry and bonding within the complex.

UV-Vis Spectroscopy: The electronic spectrum of ammonium hexachloroosmate(IV) in solution displays absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of hexahaloosmate(IV) complexes.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) have been instrumental in studying the local atomic structure around the osmium atom, particularly during processes like thermal decomposition where amorphous intermediates are formed. rsc.orgrsc.org

Applications in Synthesis and Catalysis

Ammonium hexachloroosmate(IV) is a versatile compound with significant applications as a precursor in the synthesis of other osmium-containing materials and as a catalyst in various chemical transformations.

Precursor in Organometallic and Materials Synthesis

This compound is a key starting material for a wide range of osmium complexes. It is particularly valuable as a precursor for:

Organometallic Osmium Compounds: It is used in the synthesis of osmium(IV) tetraaryl complexes, which are an underexplored class of materials with interesting electrochemical and optical properties. amazonaws.com

Lower Oxidation State Osmium Complexes: It serves as a precursor for osmium(II) and osmium(0) complexes, which are often employed as homogeneous catalysts. iieng.org

Nanomaterials: Ammonium hexachloroosmate(IV) is considered a precursor for synthesizing ultrasmall metal oxide nanoparticles. google.com It is also used in the formation of bimetallic nanoalloys. sigmaaldrich.com

Role in Catalysis

The catalytic applications of osmium compounds derived from ammonium hexachloroosmate(IV) are notable:

Homogeneous Catalysis: Osmium complexes synthesized from this precursor are effective catalysts in a number of organic reactions. iieng.org The ability of osmium to exist in various oxidation states and its high selectivity make it a valuable catalytic metal. iieng.org

Dihydroxylation Reactions: Osmium compounds are well-known for their use in dihydroxylation reactions of olefins, an important transformation in organic synthesis. heraeus-precious-metals.com

Oxidation Reactions: Ammonium hexachloroosmate(IV) itself, or catalysts derived from it, are used in the oxidation of alcohols and alkenes. guidechem.com

Electrochemical Applications

Ammonium hexachloroosmate(IV) and its derivatives are also explored in the field of electrochemistry. For instance, it has been used in the preparation of redox polymers for applications in electrochemical DNA hybridization sensors. sigmaaldrich.com The redox properties of the [OsCl₆]²⁻/³⁻ couple are fundamental to its electrochemical behavior.

Structure

2D Structure

Properties

Molecular Formula |

Cl6H8N2Os |

|---|---|

Molecular Weight |

439.0 g/mol |

IUPAC Name |

diazanium;hexachloroosmium(2-) |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Techniques

Methodological Considerations for Osmium Precursor Selection

Strategies for Utilizing Osmium(VIII) Oxide (OsO₄) as a Starting Material

Osmium(VIII) oxide (OsO₄), commonly known as osmium tetroxide, is a volatile and highly toxic yet common starting material for osmium complexes. iieng.orgchemrxiv.org A prevalent method for synthesizing ammonium (B1175870) hexachloroosmate(IV) from OsO₄ involves its reduction in an acidic medium.

A typical procedure involves the reduction of osmium tetroxide with iron(II) chloride in the presence of hydrochloric acid and ammonium ions. wikipedia.org The balanced chemical equation for this reaction is:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O wikipedia.org

This method effectively reduces osmium from its +8 oxidation state in OsO₄ to the +4 state in the hexachloroosmate complex. The presence of ammonium chloride provides the necessary counter-ions for the precipitation of the final product. wikipedia.org Due to the high toxicity of OsO₄, stringent safety precautions are paramount when employing this method. chemrxiv.org

Techniques for Deriving from Potassium Osmate (K₂OsO₂(OH)₄)

Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄]) serves as a less hazardous alternative to osmium tetroxide for the synthesis of ammonium hexachloroosmate(IV). iieng.orgwikipedia.org This method involves the reduction of osmium from the +6 oxidation state to the +4 state.

A modified literature procedure demonstrates the use of potassium osmate as a precursor. iieng.org In this synthesis, potassium osmate is treated with a mixture of iron(II) chloride and concentrated hydrochloric acid. iieng.org The mixture is heated, typically on a steam bath, to facilitate the reduction of Os(VI) to Os(IV). iieng.org Following the reduction, an aqueous solution of ammonium chloride is added to the cooled mixture, leading to the precipitation of ammonium hexachloroosmate(IV) as red microcrystals. iieng.org This process can achieve high yields, with reports of up to 99%. iieng.org

Utilization of Refinery Materials in Synthesis Protocols

The synthesis of ammonium hexachloroosmate(IV) can also be accomplished using osmium-containing materials obtained from platinum group metal (PGM) refineries. iieng.org These materials often serve as a cost-effective and more accessible source of osmium. The specific composition of refinery materials can vary, but they typically contain osmium in various forms that can be chemically processed.

One approach involves processing these materials to form an intermediate like potassium osmate, which is then used in the synthetic procedures described previously. iieng.org The utilization of refinery-derived precursors aligns with principles of sustainable chemistry by repurposing industrial byproducts. iieng.org

Optimized Reaction Conditions and Process Parameters

The yield and purity of ammonium hexachloroosmate(IV) are highly dependent on the precise control of reaction conditions. Key parameters include the redox environment, acid concentration, and temperature.

Control of Redox Environments in Synthesis Reactions

The synthesis of ammonium hexachloroosmate(IV) is fundamentally a redox reaction, requiring the reduction of a higher oxidation state osmium precursor. iieng.orgwikipedia.org The choice and control of the reducing agent are critical.

In the synthesis starting from OsO₄ or K₂OsO₂(OH)₄, iron(II) chloride is a commonly used reducing agent. iieng.orgwikipedia.org The stoichiometry of the reducing agent must be carefully controlled to ensure the complete reduction of the osmium precursor to the desired +4 oxidation state without further reduction to lower oxidation states. The reaction is typically carried out in an open atmosphere, and the progress of the reaction can often be monitored by a color change in the solution. iieng.org The thermal decomposition of ammonium hexachloroosmate(IV) has also been studied under reducing atmospheres, which can lead to the formation of metallic osmium. researchgate.net

Influence of Acidic Medium Concentration and Temperature on Yield

The concentration of the acidic medium, typically hydrochloric acid, plays a crucial role in the synthesis. iieng.orgscispace.com A high concentration of HCl is necessary to provide the chloride ions required for the formation of the [OsCl₆]²⁻ complex and to maintain an acidic environment that favors the desired reaction pathway. iieng.orgacs.org Studies on the stability of osmium standards have shown that the acid concentration, particularly of HCl, is vital for preventing the decomposition of the hexachloroosmate ion. scispace.com

Temperature is another critical parameter. For instance, in the synthesis from potassium osmate, the reaction mixture is heated on a steam bath for several hours. iieng.org This elevated temperature increases the reaction rate. However, after the addition of ammonium chloride, the mixture is cooled to low temperatures (e.g., -15 °C) to maximize the precipitation of the product, which is poorly soluble in cold water. iieng.orgwikipedia.org Conversely, a further increase in temperature after product formation can lead to its re-dissolution and decomposition. iieng.org

| Parameter | Condition | Rationale |

| Starting Material | Osmium(VIII) Oxide (OsO₄) | Common but highly toxic precursor. |

| Potassium Osmate (K₂OsO₂(OH)₄) | Safer alternative to OsO₄. | |

| Refinery Materials | Cost-effective and sustainable source. | |

| Reducing Agent | Iron(II) Chloride (FeCl₂) | Effective for reducing Os(VIII) or Os(VI) to Os(IV). |

| Acidic Medium | Concentrated Hydrochloric Acid (HCl) | Provides chloride ligands and maintains an acidic environment. |

| Temperature (Reaction) | Heating (e.g., steam bath) | Increases the rate of reduction. |

| Temperature (Precipitation) | Cooling (e.g., to -15 °C) | Maximizes the yield of the poorly soluble product. |

Role of Ammonium Ion Presence in Crystallization

The synthesis of ammonium hexachloroosmate(IV), with the chemical formula (NH₄)₂OsCl₆, fundamentally relies on the presence of ammonium ions (NH₄⁺) to facilitate its crystallization from a solution. In typical synthetic routes, an osmium-containing precursor is dissolved in an acidic medium to form the hexachloroosmate anion, [OsCl₆]²⁻. The crucial step in the isolation of the product is the introduction of a source of ammonium ions, commonly an aqueous solution of ammonium chloride (NH₄Cl). iieng.orgwikipedia.orgwikipedia.org

The addition of the ammonium cation acts as the counter-ion necessary to form the neutral, stable salt. Due to the relatively low solubility of ammonium hexachloroosmate(IV) in the reaction medium, particularly in cold water, the introduction of ammonium ions causes the compound to precipitate or crystallize out of the solution. iieng.orgwikipedia.org One established method involves the addition of ammonium chloride to a solution containing the osmium complex, which results in the formation of red microcrystals of the final product. iieng.org This precipitation-driven crystallization is a key principle for separating the compound from soluble impurities and starting materials present in the reaction mixture.

Purification Strategies for Enhanced Purity

Achieving high purity of ammonium hexachloroosmate(IV) is critical for its subsequent applications. This is accomplished through specific purification techniques tailored to its chemical properties.

Recrystallization Methodologies

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The general principle involves dissolving an impure solid in a hot solvent and then allowing the solution to cool, which induces the formation of pure crystals while impurities remain dissolved in the solvent. mt.com For ammonium hexachloroosmate(IV), purification often involves extensive washing of the precipitated crystals, a process that leverages the compound's poor solubility. A common procedure involves washing the crude product sequentially with 80% ethanol (B145695) and then absolute ethanol. iieng.org This process effectively removes residual impurities that are soluble in ethanol. The final step is drying the purified crystals in vacuo to remove any remaining solvent. iieng.org

Vacuum Sublimation Techniques

Vacuum sublimation offers an alternative route for the purification of ammonium hexachloroosmate(IV). This technique is viable for substances that can transition directly from a solid to a gaseous state upon heating under reduced pressure, and then condense back into a pure solid on a cooled surface. Ammonium hexachloroosmate(IV) is reported to sublime at approximately 170°C. iieng.orgfishersci.comsigmaaldrich.com This property allows for its separation from non-volatile impurities. It is important to control the temperature and pressure during sublimation carefully, as the compound can decompose at higher temperatures into metallic osmium, nitrogen, and hydrogen chloride. wikipedia.orgresearchgate.net

Analytical Validation of Synthetic Products

Following synthesis and purification, the identity and purity of the resulting ammonium hexachloroosmate(IV) must be confirmed through rigorous analytical methods.

Application of X-ray Powder Diffraction (XRPD) for Crystallographic Identity

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used to identify crystalline materials by providing a unique diffraction pattern, or "fingerprint," based on their crystal structure. americanpharmaceuticalreview.comucmerced.edu This method is applied to verify that the synthesized ammonium hexachloroosmate(IV) possesses the correct crystallographic form and is free from crystalline impurities. researchgate.net The compound is known to form dark red crystals that belong to the cubic crystal system, characterized by the space group Fm3m and a unit cell parameter a = 0.9729 nm. wikipedia.org The XRPD pattern of a synthesized sample is compared to a reference pattern generated from these known crystallographic data to confirm its identity and phase purity. ucmerced.edu

Elemental Composition Analysis Techniques

To confirm that the synthesized product has the correct chemical formula, (NH₄)₂OsCl₆, elemental analysis is performed. This quantitative technique measures the weight percentage of specific elements within the compound. For ammonium hexachloroosmate(IV), the analysis typically focuses on determining the nitrogen and hydrogen content to verify the presence and correct ratio of the ammonium cations. iieng.org The experimental results are then compared with the theoretical percentages calculated from the compound's molecular formula to validate its elemental composition. iieng.org

Below is a table showing a comparison of calculated and found elemental analysis values from a reported synthesis. iieng.org

| Element | Calculated Wert (%) | Found Wert (%) |

| Nitrogen (N) | 6.38 | 6.36 |

| Hydrogen (H) | 1.86 | 1.67 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Osmium Content Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique utilized for the precise and accurate quantification of the osmium content in ammonium hexachloroosmate(IV). This method offers high sensitivity and the ability to perform isotopic analysis, making it invaluable for verifying the stoichiometry and purity of the synthesized compound.

The successful application of ICP-MS for osmium quantification hinges on meticulous sample preparation to prevent the formation of volatile and toxic osmium tetroxide (OsO₄), which can lead to inaccurate measurements. researchgate.netsrce.hr The presence of oxidizing agents, such as nitric acid, readily facilitates the formation of this volatile species. researchgate.netsrce.hr To counteract this, stabilization of osmium in solution is crucial.

Sample Preparation and Stabilization:

A critical step in the analysis of osmium by ICP-MS is the preparation of the sample. The primary starting material for osmium standards is often ammonium hexachloroosmate(IV). scispace.cominorganicventures.com To ensure accurate quantification, the compound must be dissolved and stabilized to prevent the loss of osmium as volatile OsO₄. researchgate.netsrce.hr

Several methods have been developed to stabilize osmium in solution, particularly when using acid digestion, which is a common technique for preparing solid samples for ICP-MS analysis. inorganicventures.comjst.go.jp The addition of complexing and stabilizing agents is a widely adopted strategy.

Thiourea (B124793): This has been demonstrated to be an effective complexing agent for osmium. researchgate.netsrce.hrrsc.org In an acidic medium, often in combination with ascorbic acid, thiourea forms a stable complex with osmium, preventing its volatilization. researchgate.netrsc.orgnih.gov

Ascorbic Acid and EDTA: A stabilizing solution containing ascorbic acid, thiourea, and ethylenediaminetetraacetic acid (EDTA) has been successfully used to quantify an orally active osmium anticancer compound in biological tissues. nih.gov

Other Antioxidants: Research has shown that other antioxidants like sodium sulfite (B76179) and potassium metabisulfite (B1197395) can also act as stabilizers for osmium isotopes during microwave-irradiated acid digestion and subsequent ICP-MS analysis. jst.go.jp

The choice of acid for digestion is also a critical factor. While nitric acid is a powerful oxidizing agent, its use can promote the formation of OsO₄. researchgate.netamericanlaboratory.com Therefore, hydrochloric acid is often preferred for osmium analysis. inorganicventures.cominorganicventures.com In some validated methods, a mixture of nitric acid and hydrochloric acid is used, with the ratio carefully controlled to optimize digestion while minimizing osmium volatility. pnrjournal.com Microwave-assisted acid digestion is a frequently employed technique that offers rapid and complete sample dissolution in a closed system, which helps to prevent the loss of volatile elements. americanlaboratory.compnrjournal.com

Instrumentation and Measurement:

Modern ICP-MS instruments, such as high-resolution (HR-ICP-MS) and multi-collector (MC-ICP-MS) systems, provide the high sensitivity and resolution required for accurate osmium isotope analysis. alsglobal.se MC-ICP-MS, in particular, allows for the simultaneous measurement of multiple osmium isotopes, enabling precise isotope ratio determinations. worktribe.comfrontiersin.org This is crucial for applications like isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique.

The introduction of the sample into the ICP-MS can also be optimized. Techniques like sparging, where osmium tetroxide is directly distilled into the plasma, have been developed to enhance sensitivity and reduce memory effects. frontiersin.orgrsc.org

Research Findings and Data:

Numerous studies have validated the use of ICP-MS for osmium quantification in various matrices, including pharmaceutical compounds. researchgate.netsrce.hrpnrjournal.com These studies often report key validation parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

For instance, a study on the quantification of an osmium anticancer compound in liver tissue reported an LOD of 0.02 µg kg⁻¹ and an LOQ of 0.075 µg kg⁻¹ for ¹⁸⁹Os. nih.gov The method demonstrated excellent internal precision with a relative standard deviation (RSD) of 4%, a matrix recovery of 92%, and a digestion recovery of 99%. nih.gov

Another study validating an ICP-MS method for elemental impurities in a pharmaceutical ingredient reported a recovery of 87% for osmium when stabilized with thiourea in a hydrochloric acid solution. srce.hr In contrast, without stabilization in the presence of nitric acid, the recovery was as high as 287% due to the volatility of OsO₄, highlighting the critical importance of proper sample preparation. srce.hr

The precision of osmium isotope ratio measurements by MC-ICP-MS can be exceptionally high. One study reported attaining an internal precision of 0.01–0.02‰ on δ¹⁹⁰Os with a long-term reproducibility of 0.016‰. worktribe.com

Below are interactive data tables summarizing typical performance data for osmium quantification using ICP-MS.

Table 1: ICP-MS Method Validation Parameters for Osmium Quantification

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.02 µg kg⁻¹ (in liver tissue) | nih.gov |

| Limit of Quantification (LOQ) | 0.075 µg kg⁻¹ (in liver tissue) | nih.gov |

| Relative Standard Deviation (RSD) | 4% (internal precision) | nih.gov |

| Matrix Recovery | 92% | nih.gov |

| Digestion Recovery | 99% | nih.gov |

| Spike Recovery (with stabilization) | 87% | srce.hr |

| Spike Recovery (without stabilization) | 287% | srce.hr |

Table 2: Osmium Isotope Ratio Precision by MC-ICP-MS

| Isotope Ratio | Internal Precision (2 se) | Long-Term Reproducibility (2 sd) | Reference |

| δ¹⁹⁰Os | 0.01–0.02‰ | 0.016‰ | worktribe.com |

| ¹⁸⁷Os/¹⁸⁸Os | <40 ppm | 123–268 ppm | worktribe.com |

| ¹⁸⁶Os/¹⁸⁸Os | <40 ppm | 234–361 ppm | worktribe.com |

These findings underscore the capability of ICP-MS to provide reliable and highly precise data on the osmium content and isotopic composition of ammonium hexachloroosmate(IV), provided that appropriate sample preparation and analytical protocols are strictly followed.

In Depth Structural Elucidation and Solid State Analysis

Crystallographic Investigations via X-ray Diffraction

X-ray diffraction techniques are powerful tools for determining the atomic and molecular structure of a crystal. Both single-crystal and powder X-ray diffraction have been employed to elucidate the structural details of ammonium (B1175870) hexachloroosmate(IV).

Single-crystal X-ray diffraction (SCXRD) provides precise information about the geometry of the individual ions and their arrangement in the crystal lattice. For ammonium hexachloroosmate(IV), SCXRD studies have been instrumental in defining the geometry of the hexachloroosmate(IV) anion, [OsCl₆]²⁻.

The [OsCl₆]²⁻ anion exhibits a regular octahedral geometry, with the osmium atom at the center and six chlorine atoms at the vertices. researchgate.net The Os-Cl bond lengths are a key parameter determined from SCXRD data. In related hexachloroosmate compounds, such as K₂[OsCl₆], the Os-Cl bond lengths have been determined to be approximately 2.35 Å. materialsproject.org Quantum chemical calculations have also been used to model the geometry of the [OsCl₆]²⁻ anion, providing theoretical values that can be compared with experimental results. researchgate.net

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify the phases present. PXRD studies on ammonium hexachloroosmate(IV) confirm its crystalline structure. researchgate.netrsc.orgresearchgate.net The technique is also valuable for studying the thermal decomposition of the compound, where changes in the diffraction pattern indicate transformations to other crystalline or amorphous phases. researchgate.netrsc.org For instance, in-situ PXRD studies have shown that during thermal decomposition in a reducing atmosphere, (NH₄)₂[OsCl₆] transforms directly to metallic osmium without the formation of crystalline intermediates. researchgate.netrsc.org

PXRD is also employed in the study of solid solutions involving ammonium hexachloroosmate(IV), such as (NH₄)₂[OsCl₆]ₓ[PtCl₆]₁₋ₓ. researchgate.net These studies reveal how the lattice parameters change with the composition of the solid solution.

Ammonium hexachloroosmate(IV) crystallizes in the cubic system. wikipedia.org The space group has been identified as Fm3m. wikipedia.org This space group is common for compounds with the K₂PtCl₆-type structure. researchgate.net The lattice parameter, a, for (NH₄)₂[OsCl₆] has been reported to be 0.9729 nm. wikipedia.org The unit cell contains four formula units (Z = 4). wikipedia.org

Interactive Data Table: Crystallographic Data for Ammonium Hexachloroosmate(IV)

| Parameter | Value | Reference |

| Crystal System | Cubic | wikipedia.org |

| Space Group | Fm3m | wikipedia.org |

| Lattice Parameter (a) | 0.9729 nm | wikipedia.org |

| Formula Units (Z) | 4 | wikipedia.org |

The crystal structure of ammonium hexachloroosmate(IV) consists of discrete ammonium cations (NH₄⁺) and hexachloroosmate(IV) anions ([OsCl₆]²⁻) held together by electrostatic interactions. The ions are arranged in a face-centered cubic lattice. The [OsCl₆]²⁻ anions form a cubic close-packed arrangement, with the NH₄⁺ cations occupying the tetrahedral holes.

Structural Comparisons with Analogous Hexahalometallates

Ammonium hexachloroosmate(IV) is isostructural with other hexahalometallate compounds of the general formula A₂[MX₆], where A is a monovalent cation and M is a tetravalent metal. A prominent example is potassium hexachloroplatinate(IV) (K₂[PtCl₆]), which serves as the archetype for this crystal structure. researchgate.net

A comparison with potassium hexachloroosmate(IV) (K₂[OsCl₆]) reveals that both compounds crystallize in the cubic Fm3m space group. materialsproject.orgwikipedia.org The substitution of the ammonium cation with a potassium cation leads to a change in the lattice parameter. For K₂[OsCl₆], the lattice parameter a is approximately 7.056 Å (or 0.7056 nm), which is significantly smaller than that of (NH₄)₂[OsCl₆] (0.9729 nm). materialsproject.orgwikipedia.org This difference can be attributed to the different ionic radii of the NH₄⁺ and K⁺ cations.

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, can also be compared with other hexahalometallate anions such as hexachloroplatinate(IV) ([PtCl₆]²⁻) and hexachloroiridate(IV) ([IrCl₆]²⁻). These anions all adopt a regular octahedral geometry. The M-Cl bond lengths vary depending on the central metal atom. For example, the Os-Cl bond length in K₂[OsCl₆] is about 2.35 Å, while the Pt-Cl bond length in Cs₂[PtCl₆] is around 2.33 Å. materialsproject.orgescholarship.org

Interactive Data Table: Comparison of Lattice Parameters of Analogous Hexachlorometallates

| Compound | Crystal System | Space Group | Lattice Parameter (a) | Reference |

| (NH₄)₂[OsCl₆] | Cubic | Fm3m | 0.9729 nm | wikipedia.org |

| K₂[OsCl₆] | Cubic | Fm3m | 0.7056 nm | materialsproject.org |

| (NH₄)₂[PtCl₆] | Cubic | Fm3m | 9.858 Å (0.9858 nm) | researchgate.net |

| K₂[PtCl₆] | Cubic | Fm3m | - | researchgate.net |

Advanced Spectroscopic Characterization Techniques and Interpretations

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy provides a detailed picture of the interatomic bonds within both the complex anion, [OsCl₆]²⁻, and the ammonium (B1175870) cation, NH₄⁺.

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, possesses an octahedral (Oₕ) geometry. For an ideal octahedral molecule, group theory predicts specific vibrational modes that are either Raman or IR active, or silent. The primary metal-ligand vibrations involve the stretching and bending of the Os-Cl bonds.

High-resolution luminescence and vibrational spectra have enabled the assignment of the fundamental vibrational frequencies for the [OsCl₆]²⁻ ion. tandfonline.comtandfonline.com These modes are crucial for understanding the structural integrity and bonding within the anion. Extensive vibronic structure observed in electronic transitions further helps in assigning these vibrational frequencies in both ground and excited electronic states. tandfonline.com

The key Os-Cl vibrational modes are:

ν₁(a₁g): A symmetric stretching mode, which is Raman active.

ν₂(e_g): A symmetric stretching mode, also Raman active.

ν₃(t₁u): An antisymmetric stretching mode, which is IR active.

ν₄(t₁u): An antisymmetric bending mode, also IR active.

ν₅(t₂g): An antisymmetric bending mode, which is Raman active.

ν₆(t₂u): An antisymmetric bending mode, which is inactive in both IR and Raman.

The following table summarizes the experimentally observed frequencies for the [OsCl₆]²⁻ anion.

| Vibrational Mode | Symmetry | Activity | Frequency (cm⁻¹) |

| ν₁ (Os-Cl Stretch) | a₁g | Raman | ~346 |

| ν₂ (Os-Cl Stretch) | e_g | Raman | ~270 |

| ν₃ (Os-Cl Stretch) | t₁u | IR | ~320-330 |

| ν₄ (Cl-Os-Cl Bend) | t₁u | IR | ~170 |

| ν₅ (Cl-Os-Cl Bend) | t₂g | Raman | ~165 |

| ν₆ (Cl-Os-Cl Bend) | t₂u | Silent | ~145 |

Note: Frequencies are approximate and can vary based on the crystal lattice environment and measurement conditions.

The ammonium cation (NH₄⁺) also exhibits characteristic vibrational modes in the IR spectrum. These modes can be influenced by hydrogen bonding interactions with the chloride ligands of the surrounding [OsCl₆]²⁻ anions in the crystal lattice. cdnsciencepub.com The primary vibrational modes for the tetrahedral NH₄⁺ ion are the N-H stretching and H-N-H bending vibrations.

In the context of ammonium hexahalometallate salts, these frequencies are readily assigned. For instance, in the analogous compound (NH₄)₂[IrCl₆], a broad N–H stretching band (ν(N–H)) is observed around 3215 cm⁻¹, and H–N–H deformation frequencies (δ(H–N–H)) appear near 1402 cm⁻¹. researchgate.net Similar vibrational features are expected for ammonium hexachloroosmate(IV). Studies on various ammoniated ammonium ions and ammonium salts provide a basis for these assignments. nih.govscispace.com

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

| ν₃(t₂) ** | Antisymmetric N-H Stretch | ~3200-3300 |

| ν₄(t₂) ** | Antisymmetric H-N-H Bend | ~1400 |

The selection rules of vibrational spectroscopy are a powerful tool for structural elucidation. For a molecule with a center of symmetry, such as the octahedral [OsCl₆]²⁻ anion, the rule of mutual exclusion applies: vibrational modes cannot be both IR and Raman active.

The observation of three Raman-active bands (ν₁, ν₂, ν₅) and two IR-active bands (ν₃, ν₄), with no overlapping frequencies, is in perfect agreement with the predictions for an Oₕ symmetry. researchgate.net This pattern serves as definitive evidence for the centrosymmetric, octahedral geometry of the [OsCl₆]²⁻ complex anion. Any deviation from this geometry would lead to a relaxation of these selection rules and the appearance of additional or coincident bands.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions between different energy levels in the complex. For ammonium hexachloroosmate(IV), these transitions are primarily of two types: d-d transitions localized on the osmium ion and more intense ligand-to-metal charge transfer (LMCT) bands.

The Os(IV) center in [OsCl₆]²⁻ has a 5d⁴ electronic configuration. In an octahedral ligand field, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. wikipedia.orglibretexts.org The electronic spectrum is interpreted using Ligand Field Theory (LFT), which considers the covalent character of the metal-ligand bonds. wikipedia.orgnumberanalytics.com

The UV-Vis spectrum of [OsCl₆]²⁻ in solution displays several absorption bands. researchgate.net The transitions in the visible and near-UV region are typically assigned to spin-forbidden d-d transitions within the t₂g orbitals, which are split by spin-orbit coupling. tandfonline.comrsc.org More intense bands at shorter wavelengths are assigned to LMCT transitions, where an electron is promoted from a filled ligand-based molecular orbital (primarily from the Cl 3p orbitals) to an empty or partially filled metal d-orbital (the t₂g set). rsc.orgresearchgate.net

Quantum chemical calculations support the assignment of these transitions, indicating that the lowest energy excited states arise from the t₂g⁴ configuration. tandfonline.comrsc.org

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment | Type |

| ~490 | ~20,400 | ¹A₁g → ¹T₂g | d-d |

| ~430 | ~23,250 | ¹A₁g → ¹E_g, ¹A₂g | d-d |

| ~373 | ~26,800 | t₁u(π+σ) → t₂g | LMCT |

| ~335 | ~29,850 | t₁u(π) → t₂g | LMCT |

Note: Band positions and assignments are based on spectra of [OsCl₆]²⁻ in various media and can show slight shifts. The ground state is ³T₁g, but for simplicity, transitions are often denoted from the spin-averaged ground state.

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions involving the [OsCl₆]²⁻ ion in solution. Because different osmium species, such as the aquated complex [OsCl₅(H₂O)]⁻ or the hydroxy complex [OsCl₅(OH)]²⁻, have distinct absorption spectra, the technique can be used to follow the progress of aquation or hydrolysis reactions. researchgate.net

For example, the kinetics of the aquation of [OsCl₆]²⁻ can be studied by observing the change in absorbance at wavelengths where the reactant and product species have significantly different molar absorptivities. researchgate.netresearchgate.net The appearance of new absorption bands or shifts in existing ones can be correlated with the formation of new species in solution, allowing for the determination of reaction rates and the identification of intermediates. researchgate.net This makes UV-Vis spectroscopy essential for studying the solution chemistry and stability of ammonium hexachloroosmate(IV).

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom within a material. In the context of ammonium hexachloroosmate(IV), XAS at the Os L₃-edge is instrumental in probing the osmium centers.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination Environment

The X-ray Absorption Near Edge Structure (XANES) region of an XAS spectrum is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For ammonium hexachloroosmate(IV), the XANES spectrum provides a clear fingerprint of the Os(IV) oxidation state. In situ studies of the thermal decomposition of (NH₄)₂[OsCl₆] show that the initial XANES spectrum is characteristic of the [OsCl₆]²⁻ anion. xpsdatabase.netacs.orgresearchgate.net As the compound is heated, changes in the XANES spectrum, particularly in the position and intensity of the white line, can be used to track the reduction of Os(IV). xpsdatabase.net This allows for the identification of intermediate species formed during the decomposition process. xpsdatabase.netacs.orgresearchgate.netdiva-portal.org

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Distances and Coordination Numbers

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS data for ammonium hexachloroosmate(IV) confirms the octahedral coordination of the osmium atom by six chlorine ligands. xpsdatabase.netacs.orgresearchgate.net During thermal decomposition studies, EXAFS analysis has been crucial in characterizing the structure of amorphous intermediates. For instance, it was used to determine the local atomic structure around osmium in an amorphous intermediate identified as {OsCl₄}ₓ, which was found to have a possible polymeric structure. xpsdatabase.netacs.orgresearchgate.netdiva-portal.org

The following table summarizes the structural parameters for the initial ammonium hexachloroosmate(IV) and an intermediate species as determined by EXAFS analysis during a thermal decomposition study.

| Sample | Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| (NH₄)₂[OsCl₆] (Initial) | Os-Cl | 6 | 2.33 | 0.003 |

| Amorphous Intermediate ({OsCl₄}ₓ) | Os-Cl | 4 | 2.25 | 0.005 |

| Os-Os | 1 | 2.65 | 0.006 |

Data sourced from Asanova et al. (2016). xpsdatabase.net

Multivariate Curve Resolution (MCR) Analysis of XAS Data

Multivariate Curve Resolution (MCR) is a powerful chemometric technique applied to series of spectra, such as those collected during an in situ experiment, to deconvolve the data into the pure spectra of individual components and their corresponding concentration profiles. nih.govresearchgate.netrsc.org In the study of the thermal decomposition of ammonium hexachloroosmate(IV), MCR analysis of the time-resolved XAS data was instrumental. It allowed for the identification of a previously unobserved amorphous intermediate, {OsCl₄}ₓ. xpsdatabase.netacs.orgresearchgate.net By resolving the mixed experimental spectra, MCR analysis revealed that the decomposition is not a single-step process but occurs through a minimum of a two-step process, a finding that was not apparent from powder X-ray diffraction data alone. xpsdatabase.netacs.orgresearchgate.netdiva-portal.org This demonstrates the power of combining in situ XAS with MCR for elucidating complex reaction mechanisms in solid-state chemistry. xpsdatabase.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Core-Level Binding Energy Shifts and Oxidation State Determination

The binding energies of the other elements in ammonium hexachloroosmate(IV) also provide valuable information. The N 1s binding energy for the ammonium ion (NH₄⁺) is typically observed in the range of 401-402 eV. xpsdatabase.netresearchgate.net The Cl 2p binding energy in hexachlorometallate complexes generally falls within the 198-200 eV range. researchgate.netthermofisher.com

The following table presents typical core-level binding energies for the constituent elements in ammonium hexachloroosmate(IV), based on data from analogous compounds.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Osmium | Os 4f₇/₂ | Os(IV) in [OsCl₆]²⁻ | ~53.2 |

| Nitrogen | N 1s | N in NH₄⁺ | ~401-402 |

| Chlorine | Cl 2p₃/₂ | Cl⁻ in [OsCl₆]²⁻ | ~198-200 |

Note: These are representative values based on data from similar compounds and XPS databases. xpsdatabase.netresearchgate.netxpsdatabase.netthermofisher.com

Ligand Donor-Acceptor Properties Assessment

XPS can also provide insights into the donor-acceptor properties of ligands in a coordination complex. The binding energy of the core levels of the ligand atoms can be influenced by the nature of the metal-ligand bond. In the [OsCl₆]²⁻ anion, the chlorine atoms act as ligands, donating electron density to the osmium center. The extent of this charge donation can affect the Cl 2p binding energy.

Generally, for a series of related complexes, a more electron-donating ligand will have a lower core-level binding energy, as there is a higher electron density around the ligand atom. Conversely, a stronger acceptor metal center will withdraw more electron density from the ligand, leading to an increase in the ligand's core-level binding energy. While a specific study assessing the ligand donor-acceptor properties for [OsCl₆]²⁻ using XPS was not found in the provided search results, the principles of XPS analysis of transition metal halides can be applied. nih.govrsc.orgreading.ac.uk By comparing the Cl 2p binding energy in ammonium hexachloroosmate(IV) with that in other hexachlorometallate complexes containing different metal centers, one could, in principle, rank the relative acceptor strengths of the metal ions.

Reactivity and Mechanistic Studies in Solid State and Solution

Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of Ammonium (B1175870) hexachloroosmate(IV) is a complex solid-state reaction that results in the formation of metallic osmium. The pathway of this transformation is highly sensitive to the surrounding atmosphere and involves several intermediate steps.

In Situ Characterization Techniques (PXRD, ED-XAFS, XANES) during Thermolysis

Modern research heavily relies on in situ characterization techniques to monitor the structural and electronic changes of Ammonium hexachloroosmate(IV) during its thermal decomposition (thermolysis). The combination of Powder X-ray Diffraction (PXRD) and energy-dispersive X-ray absorption fine structure (ED-XAFS) spectroscopy, including X-ray Absorption Near Edge Structure (XANES), has been particularly powerful in elucidating the reaction mechanism in real-time. acs.orgwikipedia.orglibretexts.orgossila.com

Studies conducted in a reducing atmosphere (hydrogen) show that while PXRD data suggests a direct transformation of crystalline (NH₄)₂[OsCl₆] to metallic osmium without the formation of any crystalline intermediates, XAFS data tells a more complex story. wikipedia.orglibretexts.orgresearchgate.net XANES and EXAFS analyses reveal that the decomposition is not a single-step process but involves at least two steps, a finding that was not apparent from previous thermogravimetric data. wikipedia.orgresearchgate.net These synchrotron-based techniques are crucial for detecting and characterizing non-crystalline phases that are invisible to diffraction-based methods. acs.org

Influence of Atmospheric Conditions (Inert vs. Reducing) on Decomposition Products

The atmospheric conditions under which thermolysis is performed have a profound influence on the decomposition pathway and the final products.

In a reducing atmosphere (e.g., hydrogen), the decomposition of (NH₄)₂[OsCl₆] proceeds through the amorphous {OsCl₄}ₓ intermediate to ultimately form metallic osmium. wikipedia.orgresearchgate.netresearchgate.net The process in a reducing atmosphere can lead to the formation of nanoporous metal crystallites, where the shape of the initial salt crystal is preserved. researchgate.netresearchgate.net This morphology is attributed to the development of channels created by the release of gaseous byproducts. researchgate.netresearchgate.net

In an inert atmosphere , the decomposition mechanism for related hexachlorometallate complexes is known to be different. For instance, the thermal decomposition of the analogous iridium salt, (NH₄)₂[IrCl₆], is proposed to proceed through intermediates such as (NH₄)[Ir(NH₃)₂Cl₄]. acs.orgossila.com While specific crystalline intermediates for (NH₄)₂[OsCl₆] in an inert atmosphere have not been definitively identified through in situ studies in the available literature, previous thermogravimetric analyses did not show any distinct steps corresponding to stable intermediates. acs.org This suggests the reaction may proceed directly to the metal or through short-lived, undetectable intermediates.

The table below summarizes the key differences observed under different atmospheric conditions.

| Atmospheric Condition | Intermediates Identified/Proposed | Final Product |

| Reducing (H₂) Atmosphere | Amorphous {OsCl₄}ₓ acs.orgwikipedia.orgresearchgate.netresearchgate.net | Metallic Osmium (Os) wikipedia.orgresearchgate.net |

| Inert Atmosphere | No stable intermediates observed via TG acs.org | Metallic Osmium (Os) acs.org |

Kinetic Analysis of Thermal Decomposition Processes

While detailed kinetic parameters such as activation energy and pre-exponential factors for the thermal decomposition of Ammonium hexachloroosmate(IV) are not extensively reported in the reviewed literature, the in situ studies provide qualitative insights into the reaction kinetics. The identification of a multi-step process, involving the formation of an amorphous {OsCl₄}ₓ intermediate, indicates a complex kinetic profile that cannot be described by a single-step reaction model. wikipedia.orgresearchgate.net

The decomposition involves an internal redox reaction occurring at temperatures between 300 and 450 °C, with the exact temperature depending on factors like the heating rate. acs.org The process is characterized by a plateau where no apparent reaction occurs, followed by the transformation to the final metallic product. wikipedia.orgresearchgate.net

Gas Evolution Analysis during Decomposition (e.g., HCl, N₂)

The thermal decomposition of ammonium hexachlorometalates, including (NH₄)₂[OsCl₆], is fundamentally an internal redox reaction. This process is accompanied by the evolution of gaseous products. Mass spectrometry and other analytical techniques have identified nitrogen (N₂) and hydrogen chloride (HCl) as the primary gases released during the thermolysis. acs.org

Redox Chemistry and Electrochemical Behavior

The redox chemistry of Ammonium hexachloroosmate(IV) is centered on the [OsCl₆]²⁻ anion, where osmium is in the +4 oxidation state. This ion can participate in electron transfer reactions, primarily the reduction to its Os(III) counterpart, [OsCl₆]³⁻.

The electrochemical behavior of the [OsCl₆]²⁻ ion can be investigated using techniques like cyclic voltammetry (CV). libretexts.org In a typical CV experiment, a linearly swept potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. ossila.comossila.com For the [OsCl₆]²⁻ ion, a reversible one-electron reduction to [OsCl₆]³⁻ would be expected, characterized by a pair of cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.

While specific cyclic voltammetry data for the [OsCl₆]²⁻/[OsCl₆]³⁻ couple is not detailed in the provided search results, the behavior can be inferred from related systems. For example, analogous hexachloro complexes like [UCl₆]²⁻ exhibit quasi-reversible U(IV)/U(III) electrochemical couples. researchgate.net Furthermore, various osmium complexes with different ligands show well-defined redox behavior, highlighting the accessibility of different osmium oxidation states. researchgate.netresearchgate.net The formal reduction potential (E¹/²) of the [OsCl₆]²⁻/[OsCl₆]³⁻ couple would be a key parameter determined from such an experiment, providing a quantitative measure of its oxidizing strength. The existence of osmium in several stable oxidation states (III-V) makes the study of its redox conversions complex but essential for understanding its chemical reactivity. osti.gov

Investigation of Os(IV/III) Redox Couple

The electrochemical behavior of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, is characterized by the Os(IV)/Os(III) redox couple. Studies on related osmium tetraaryl complexes, which are synthesized from precursors like ammonium hexachloroosmate(IV), show that the electronic properties of the ligands can significantly influence the redox potentials of the osmium center. While specific cyclic voltammetry data for the ammonium salt itself is not detailed in the provided research, the broader class of M(aryl)₄ complexes, for which (NH₄)₂[OsCl₆] is a potential precursor, exhibits distinct electrochemical characteristics. For instance, the development of new precursors like (Oct₄N)₂[OsBr₆] from (NH₄)₂[OsCl₆] has been shown to improve the synthesis of osmium(IV) tetraaryl complexes, which display reversible redox events. rsc.orgchemrxiv.org The study of various bis(terpyridine)osmium(II) complexes highlights that the electron-donating or electron-withdrawing nature of substituents on the ligands can shift redox potentials to lower or higher values, respectively. mdpi.com

Mechanisms of Reduction to Metallic Osmium

The reduction of ammonium hexachloroosmate(IV) to metallic osmium is a crucial process for producing osmium powder for applications such as powder metallurgy. wikipedia.org This transformation can be achieved through different mechanisms, primarily thermal decomposition in a reducing atmosphere.

Thermal Decomposition: In-situ studies using X-ray absorption spectroscopy (ED-XAFS) and powder X-ray diffraction (PXRD) have shown that the thermal decomposition of (NH₄)₂[OsCl₆] is more complex than previously understood. rsc.orgresearchgate.netsigmaaldrich.comnsu.ru According to PXRD data, the compound appears to transform directly into metallic osmium without forming any crystalline intermediates. rsc.orgresearchgate.netsigmaaldrich.com However, X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) analyses reveal a more intricate, two-step process. rsc.orgresearchgate.net This process involves the formation of an amorphous, possibly polymeric, intermediate identified as {OsCl₄}ₓ. rsc.orgresearchgate.netsigmaaldrich.com This intermediate was identified for the first time through these advanced analytical techniques, fundamentally changing the understanding of this decomposition pathway. rsc.orgresearchgate.net

(NH₄)₂[OsCl₆] + 2H₂ → Os + 2NH₄Cl + 4HCl wikipedia.org

Ligand Exchange and Substitution Reactions

The [OsCl₆]²⁻ anion undergoes various ligand exchange and substitution reactions, which are fundamental to synthesizing new osmium coordination compounds.

Kinetics and Thermodynamic Aspects of Chloride Ligand Substitution

The substitution of chloride ligands in the hexachloroosmate(IV) anion has been investigated, particularly through aquation, which is the replacement of a ligand by a water molecule. acs.org The kinetics of the reversible aquation and anation reactions have been studied in detail. acs.orgacs.org

Reaction Equilibrium: OsCl₆²⁻ + H₂O ⇌ [Os(OH₂)Cl₅]⁻ + Cl⁻

The process involves the slow, rate-determining aquation of [OsCl₆]²⁻ (forward reaction, k₁) and the subsequent anation of the resulting aquopentachloroosmate(IV) ion (reverse reaction, k₋₁). acs.org The hydrolysis of the hexachloroosmate(IV) anion is slow; its visible absorption spectrum in 0.1 F HNO₃ at 50°C shows significant alteration only after 56 days. acs.org

| Parameter | Value | Conditions |

| k₁ (Aquation Rate Constant) | 1.01 x 10⁻⁵ to 1.97 x 10⁻⁵ s⁻¹ | Not specified |

| k₋₁ (Anation Rate Constant) | ~2 x 10⁻⁵ M⁻¹ s⁻¹ | 3.3-3.8 F HCl |

| Kinetic data for the reversible aquation of [OsCl₆]²⁻. acs.org |

The thermodynamics of ligand exchange are influenced by factors such as the nature of the incoming ligand and steric effects, which can lead to changes in enthalpy (ΔH) and entropy (ΔS). semanticscholar.orglibretexts.orglibretexts.org For many ligand exchange reactions, the chelate effect, where a multidentate ligand replaces multiple monodentate ligands, results in a significant increase in stability due to a favorable entropy change. libretexts.orglibretexts.org

Formation of Ammine and Other Coordination Derivatives

Ammonium hexachloroosmate(IV) serves as a precursor for a variety of osmium complexes through ligand substitution. iieng.org

Reaction with Phosphines: It reacts with triphenylphosphine (B44618) (PPh₃) to form divalent osmium complexes. wikipedia.org For example, in a solution of t-butyl alcohol and water, it produces OsCl₂(PPh₃)₃. wikipedia.orgiieng.org When refluxed with diethylphenylphosphine (B167853) (PEt₂Ph), the product is OsCl₃(PEt₂Ph)₃. wikipedia.org

Reaction with Ammonia (B1221849): When exposed to ammonia, ammonium hexachloroosmate(IV) can produce osmium diammine hydroxide, OsO(NH₃)₂(OH)₂. wikipedia.org The formation of ammine complexes is a common reaction for many transition metals and plays a significant role in coordination chemistry. mdpi.comwikipedia.org The synthesis of ammine complexes can sometimes be challenging if the counter-anions are oxidizing, but various methods have been developed to prepare them. mdpi.com

Solution Chemistry and Aquation Processes

The behavior of ammonium hexachloroosmate(IV) in solution is dominated by hydrolysis and aquation, leading to the formation of different anionic species.

Speciation of Anions in Aqueous and Acidic Solutions

In aqueous and acidic solutions, the [OsCl₆]²⁻ anion undergoes aquation, where chloride ligands are successively replaced by water molecules. acs.org The primary product of the first aquation step is the aquopentachloroosmate(IV) anion, [Os(OH₂)Cl₅]⁻. acs.org This species has been successfully separated and characterized from aquation mixtures. acs.org

Further processes, such as photoaquation, can lead to the formation of other species. researchgate.net Quantum chemical calculations have been used to study the structures and electronic absorption spectra of photoaquation products like OsᴵⱽCl₅(H₂O)⁻ and the deprotonated hydroxo complex, OsᴵⱽCl₅(OH)²⁻. researchgate.net The speciation is highly dependent on factors such as pH, temperature, and concentration, which can influence the stability and degradation of the complex ions in solution. nih.govnih.gov

| Species | Formula | Formation Process |

| Hexachloroosmate(IV) | [OsCl₆]²⁻ | Initial anion in solution |

| Aquopentachloroosmate(IV) | [Os(OH₂)Cl₅]⁻ | Product of first aquation step acs.org |

| Hydroxopentachloroosmate(IV) | [OsCl₅(OH)]²⁻ | Product of deprotonation of the aqua complex researchgate.net |

| Speciation of the hexachloroosmate(IV) anion in aqueous solution. |

Hydrolysis Pathways and Productsosti.govnih.gov

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, the central component of Ammonium hexachloroosmate(IV), undergoes hydrolysis in aqueous solutions through a process known as aquation. This reaction involves the substitution of a chloride ligand by a water molecule. The initial and rate-determining step is the formation of the aquapentachloroosmate(IV) anion, [Os(H₂O)Cl₅]⁻ osti.govacs.org.

[OsCl₆]²⁻ + H₂O ⇌ [Os(H₂O)Cl₅]⁻ + Cl⁻

Further hydrolysis of the aquapentachloroosmate(IV) anion can occur, leading to more complex species. Research has indicated the formation of a dimeric species, which is suggested to be [(OH)Cl₄OsOOsCl₄(OH)]⁴⁻, particularly in solutions where the pH is around 2.2 osti.gov. The formation of this product highlights a pathway involving both aquation and subsequent deprotonation and dimerization.

It is important to note that the rate of hydrolysis is significantly influenced by external factors. Studies have shown that the process is accelerated by the presence of radiation osti.gov. In strongly alkaline environments, the hydrolysis pathway leads to the decomposition of the complex and the precipitation of osmium dioxide (OsO₂) wikipedia.org. Conversely, the hexachloroosmate(IV) anion is stable against hydrolysis in hydrochloric acid solutions wikipedia.org.

A summary of the primary hydrolysis products under different conditions is presented in the table below.

| Condition | Primary Hydrolysis Product(s) |

| Aqueous Solution (initial step) | [Os(H₂O)Cl₅]⁻ |

| Aqueous Solution (pH ~2.2, further reaction) | [(OH)Cl₄OsOOsCl₄(OH)]⁴⁻ (proposed) |

| Strong Alkali | Osmium Dioxide (OsO₂) |

| Hydrochloric Acid | Stable (no hydrolysis) |

Photochemical Reactivity and Mechanismsrsc.org

The photochemical behavior of Ammonium hexachloroosmate(IV) in aqueous solution is primarily characterized by the photoaquation of the [OsCl₆]²⁻ anion. This reaction is initiated by the absorption of light, leading to the substitution of a chloride ligand by a water molecule, ultimately forming the hydroxopentachloroosmate(IV) complex, [OsCl₅(OH)]²⁻, as the sole final product nih.govrsc.org.

[OsCl₆]²⁻ + H₂O --(hν)--> [OsCl₅(OH)]²⁻ + H⁺ + Cl⁻

The quantum yield of this photoaquation process has been found to be relatively low and dependent on the wavelength of the incident light nih.govrsc.org. Mechanistic studies employing ultrafast kinetic spectroscopy have revealed the involvement of short-lived intermediates in the picosecond time domain nih.gov. A key intermediate in the photoaquation process has been identified as the pentacoordinated Os(IV) complex, [OsCl₅]⁻ rsc.org.

Two potential mechanisms for the photoaquation of [OsCl₆]²⁻ have been proposed, differing in the nature of the initial key intermediate rsc.org:

Mechanism 1: The lowest electronic excited state of [OsCl₆]²⁻ acts as the key intermediate.

Mechanism 2: An ion pair, {³[OsCl₅]⁻...Cl⁻}, serves as the key intermediate.

Quantum chemical calculations support the role of the square pyramidal [OsCl₅]⁻ complex as a crucial intermediate in the reaction pathway rsc.org.

The photochemical reactivity of [OsCl₆]²⁻ is also influenced by the solvent. In ethanol (B145695), the photochemical outcome is wavelength-dependent. Irradiation within the d-d and ligand-to-metal charge transfer (LMCT) bands can lead to either photosolvation, with a characteristic time of approximately 40 picoseconds, or photoreduction of Os(IV) to Os(III). The photoreduction process proceeds through several Os(III) intermediates over microsecond and millisecond timescales.

The key photochemical processes are summarized in the table below.

| Solvent | Irradiation Condition | Primary Process | Key Intermediate(s) | Final Product(s) |

| Water | UV-Vis | Photoaquation | [OsCl₅]⁻ | [OsCl₅(OH)]²⁻ |

| Ethanol | d-d / LMCT bands | Photosolvation | - | Solvated Os(IV) complex |

| Ethanol | d-d / LMCT bands | Photoreduction | Os(III) species | Os(III) complex |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of ammonium (B1175870) hexachloroosmate(IV), offering a balance between computational cost and accuracy.

Prediction and Interpretation of Electronic Structure

DFT calculations have been instrumental in elucidating the electronic structure of the [OsCl₆]²⁻ anion. These studies confirm that in the octahedral [OsCl₆]²⁻ complex, the Osmium(IV) center possesses a d⁴ electron configuration. kuleuven.be The frontier molecular orbitals are primarily composed of Osmium d-orbitals and Chlorine p-orbitals. Relativistic CASSCF/CASPT2 calculations have been employed to understand the low-lying multiplets, revealing that despite strong metal-ligand covalency, they are characterized by the total angular pseudo-momentum J̃, which arises from the spin-orbit coupling of the ground-state spin S = 1 with the orbital pseudo-momentum L̃ = 1 of the Os(IV) ion. kuleuven.be The strong spin-orbit interaction is crucial for an accurate description of the magnetic properties of Os(IV) complexes. kuleuven.be

Quantum chemical calculations, including DFT, have been used to analyze the electronic absorption spectra. rsc.orgresearchgate.netresearchgate.net The calculated transition energies and oscillator strengths show satisfactory agreement with experimental spectra, allowing for the assignment of observed absorption bands to specific electronic transitions. rsc.orgresearchgate.net For instance, calculations have assigned transitions to electron transfers between different molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These calculations have also been extended to study the electronic structure of intermediates formed during photochemical reactions, such as [OsCl₅(H₂O)]⁻ and [OsCl₅(OH)]²⁻. researchgate.netresearchgate.net

Table 1: Calculated Electronic Transitions for [OsCl₆]²⁻ and Related Species

| Species | Calculation Method | Transition | Energy (eV) | Wavelength (nm) | Nature of Transition | Reference |

| [OsCl₆]²⁻ | DFT/TDDFT | T1 → T2 | 3.1 | 399 | d-d | rsc.org |

| [OsCl₆]²⁻ | DFT/TDDFT | T1 → T4 | 2.77 | 447 | d-d | rsc.org |

| [OsCl₅(H₂O)]⁻ | CASSCF(6,6)/IMCP-SR1 | T1 → T2 | - | - | Electron Transfer | researchgate.net |

| [OsCl₅(OH)]²⁻ | CASSCF(6,6)/IMCP-SR1 | - | - | - | Electron Transfer | researchgate.net |

Modeling of Vibrational Spectra and Band Assignments

Vibrational spectroscopy, in conjunction with DFT calculations, provides detailed information about the structure and bonding within ammonium hexachloroosmate(IV). The octahedral [OsCl₆]²⁻ ion is expected to have specific vibrational modes, some of which are active in Raman or infrared spectroscopy, while others may be inactive in both. nih.gov DFT calculations can predict the frequencies and intensities of these vibrational modes, aiding in the assignment of experimentally observed spectral bands. nih.gov For hexahalo complexes like [OsCl₆]²⁻, DFT calculations have been shown to provide almost quantitative agreement with experimental vibrational frequencies. nih.gov This allows for the confident assignment of fundamental modes, including those that are spectroscopically forbidden in infrared and Raman but can be observed using techniques like inelastic neutron scattering (INS). nih.gov

Table 2: Vibrational Frequencies of the [OsCl₆]²⁻ Ion

| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| ν₁ | A₁g | Symmetric Stretch | - | - | acs.org |

| ν₂ | E_g | Symmetric Stretch | - | - | acs.org |

| ν₃ | T₁u | Asymmetric Stretch | ~350-300 | - | scispace.com |

| ν₄ | T₁u | Asymmetric Bend | - | - | nih.gov |

| ν₅ | T₂g | Asymmetric Bend | - | - | acs.org |

| ν₆ | T₂u | Asymmetric Bend (IR/Raman inactive) | 279 (from INS) | - | nih.gov |

Ligand Field Theory Applications to Osmium(IV) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of d-block metal complexes. For Osmium(IV) (a 5d⁴ ion) in an octahedral environment like [OsCl₆]²⁻, LFT predicts the splitting of the d-orbitals into t₂g and e_g sets. escholarship.org The four d-electrons occupy the lower energy t₂g orbitals, leading to a ³T₁g ground state. researchgate.net However, due to the large spin-orbit coupling constant for heavy elements like osmium, a simple LFT model is often insufficient. kuleuven.bersc.org Relativistic effects and the mixing of states with different spin multiplicities become significant. kuleuven.be

The electronic spectra of Os(IV) complexes show both sharp and broad absorption bands, which are characteristic of dⁿ systems with strong spin-orbit coupling and ligand field splitting. researchgate.net The interpretation of these spectra often requires a more sophisticated approach that combines LFT with considerations of spin-orbit coupling and even charge-transfer transitions, as the latter can have similar energies to d-d transitions. rsc.org

Quantum Chemical Approaches to Photophysical Processes

Quantum chemical calculations have been extensively used to investigate the photophysical and photochemical processes of the [OsCl₆]²⁻ complex in solution. researchgate.netrsc.orgrsc.org Upon photoexcitation, the complex can undergo several competing processes, including photosolvation and photoreduction. researchgate.netrsc.org The specific pathway is dependent on the excitation wavelength. researchgate.netrsc.org

Ultrafast pump-probe spectroscopy and quantum chemical calculations have been used to study the photoaquation of [OsCl₆]²⁻. researchgate.netrsc.org The process is found to have a low, wavelength-dependent quantum yield and proceeds with a characteristic lifetime of about 80 picoseconds. rsc.org Theoretical calculations have helped to identify short-lived intermediates, such as the square pyramidal [OsCl₅]⁻ complex, and to propose mechanisms for these ultrafast processes. researchgate.net These calculations consider different spin multiplicities (triplet and quintet) for the intermediates to match experimental observations. rsc.orgresearchgate.net The photochemistry in ethanol (B145695) has also been studied, revealing both photosolvation with a characteristic time of approximately 40 picoseconds and photoreduction to Os(III) occurring on microsecond to millisecond timescales. researchgate.netrsc.org

Applications in Materials Science and Catalysis

Precursor for the Synthesis of Osmium Nanoparticles

The compound is a well-established precursor for producing osmium metal in finely divided forms, including nanoparticles. researchgate.netwikipedia.org The thermal decomposition of ammonium (B1175870) hexachloroosmate(IV) is a common method to generate metallic osmium powder. researchgate.netwikipedia.org

Controlled synthesis of osmium nanoparticles from ammonium hexachloroosmate(IV) often involves its thermal decomposition under specific atmospheric conditions. researchgate.net Studies using techniques like in-situ powder X-ray diffraction (PXRD) and X-ray absorption spectroscopy (XAS) have revealed that the decomposition process is more complex than a single-step reaction. researchgate.net

When heated in a reductive atmosphere (containing hydrogen), (NH₄)₂[OsCl₆] transforms into metallic osmium. researchgate.net Research has shown that this process involves the formation of an amorphous intermediate, identified as {OsCl₄}x, which may have a polymeric structure. researchgate.net This intermediate is a key stage before the final formation of metallic osmium nanoparticles. researchgate.net The decomposition in an inert atmosphere also yields finely divided osmium metal powder, releasing nitrogen and hydrogen chloride as gaseous byproducts. researchgate.net

The synthesis can be controlled to produce nanoparticles with specific characteristics. For instance, the reduction of (NH₄)₂[OsCl₆] with hydrogen is a known method to produce osmium metal powder, which can then be processed using powder metallurgy techniques. wikipedia.org

Ammonium hexachloroosmate(IV) is instrumental as a precursor in creating bimetallic and multimetallic nanoalloys, which often exhibit unique catalytic and material properties compared to their monometallic counterparts.

Ir-Os Alloys: Metastable hcp-Ir-Os alloys, such as hcp-Ir₀.₅₅Os₀.₄₅, have been synthesized through the thermal decomposition of single-source precursors like (NH₄)₂[Ir₀.₅₅Os₀.₄₅Cl₆] in a hydrogen atmosphere. researchgate.net In-situ studies of this process have identified a crystalline intermediate compound and nanodimensional metallic particles with a high concentration of defects as key intermediates during the alloy's formation. researchgate.net

Pd-Os and Pt-Os Alloys: The formation of palladium-osmium (Pd-Os) and platinum-osmium (Pt-Os) alloys has been achieved by the thermal decomposition of isostructural complex salts, such as [Pd(NH₃)₄][OsCl₆] and [Pt(NH₃)₄][OsCl₆], in an inert atmosphere. researchgate.net These single-source precursors allow for the mixing of the metals at a local level within the crystal structure. researchgate.net The decomposition mechanisms differ for the palladium and platinum complexes, but both result in heterogeneous alloys. researchgate.net For the Pt-Os system, an intermediate [Os(NH₃)₂Cl₄] is formed, which then modifies to a four-chlorine coordinated osmium species. researchgate.net The subsequent reduction of the metals leads to a structure with a fcc-Pd core covered by a random Pd-Os alloy layer, with osmium on the surface. researchgate.net

| Alloy System | Precursor Type | Example Precursor | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Ir-Os | Single-Source | (NH₄)₂[Ir₀.₅₅Os₀.₄₅Cl₆] | Thermal decomposition in H₂ | Formation of metastable hcp alloy via crystalline intermediate and defective nanoparticles. | researchgate.net |

| Pd-Os | Double Complex Salt | [Pd(NH₃)₄][OsCl₆] | Thermal decomposition in inert atmosphere | Forms heterogeneous alloy with Os on the surface. | researchgate.net |

| Pt-Os | Double Complex Salt | [Pt(NH₃)₄][OsCl₆] | Thermal decomposition in inert atmosphere | Involves [Os(NH₃)₂Cl₄] intermediate; forms heterogeneous alloy. | researchgate.net |

Role in Homogeneous Catalysis

Ammonium hexachloroosmate(IV) is a vital starting material in homogeneous catalysis, primarily because it serves as a precursor for a variety of osmium complexes with different oxidation states that are active catalysts. iieng.org

The hexahaloosmate complex, (NH₄)₂[OsCl₆], is a key precursor for synthesizing a range of osmium(II) and osmium(0) complexes that are valuable in homogeneous catalytic processes. iieng.org The reduction of the osmium(IV) center is a critical step in forming these catalytically active species.

For example, (NH₄)₂[OsCl₆] reacts with triphenylphosphine (B44618) (PPh₃) in different solvent systems to yield various osmium(II) complexes. wikipedia.orgiieng.org The reduction of the Os(IV) can be effected by an excess of the ligand, such as triphenylphosphine, or by the solvent alcohol. iieng.org One notable synthesis involves reacting ammonium hexachloroosmate(IV) with triphenylphosphine in a water and 2-methoxyethanol (B45455) mixture to produce a dihydridoosmium(II) complex. iieng.org Similarly, Os(0) complexes, such as Os(CO)₃(PPh₃)₂, can be prepared from osmium halide precursors, demonstrating the pathway from the stable Os(IV) salt to catalytically relevant low-valent osmium species. iieng.orgwikipedia.org

| Target Complex Oxidation State | Reactants | Key Product Example | Significance | Reference |

|---|---|---|---|---|

| Osmium(II) | (NH₄)₂[OsCl₆], Triphenylphosphine, Alcohol/Water | Carbonyldihydridotris(triphenylphosphine)osmium(II) | Precursor for catalytic cycles. | iieng.org |

| Osmium(II) | (NH₄)₂[OsCl₆], 2,2'-bipyridine, Ethylene (B1197577) glycol | [Os(bpy)₂Cl₂] | Intermediate for photocatalysts. | aip.org |

| Osmium(0) | Derived from Os(II) complexes which are synthesized from Os(IV) precursors. | Os(CO)₃(PPh₃)₂ | Active species in various catalytic reactions. | iieng.orgwikipedia.org |

Osmium-based catalysts, often derived from precursors like ammonium hexachloroosmate(IV), are particularly noted for their effectiveness in oxidation reactions in organic synthesis. guidechem.com High-valent osmium-oxo complexes are known active oxidants in important transformations like the dihydroxylation and aminohydroxylation of alkenes. researchgate.net For instance, Os(III) complexes, which can be accessed from Os(IV) sources, catalyze the cis-dihydroxylation of styrene (B11656) using hydrogen peroxide. researchgate.net The catalytic cycle is understood to involve the formation of a high-valent oxido-hydroxido-osmium(V) species as the active oxidant. researchgate.net While the direct use of (NH₄)₂[OsCl₆] as the catalyst is less common than its conversion to more sophisticated complexes, its role as a stable and reliable source of osmium is fundamental to this area of catalysis. iieng.org

Applications in Advanced Inorganic Materials Manufacturing

Ammonium hexachloroosmate(IV) is classified as a highly insoluble and thermally stable osmium source, which makes it suitable for applications in the manufacturing of glass, optic, and ceramic materials. samaterials.comamericanelements.com Its primary application in this sector is as a starting material for producing high-purity osmium metal. wikipedia.orgheraeus-precious-metals.com The reduction of ammonium hexachloroosmate(IV) with hydrogen gas is a standard industrial method to obtain osmium as a fine powder or sponge. wikipedia.org This osmium powder is a critical component for creating durable and hard osmium alloys, such as those with platinum or iridium, which are used where extreme hardness and resistance are required. heraeus-precious-metals.com

Utilization in Glass Fabrication Technologies

Ammonium hexachloroosmate(IV) is recognized as a thermally stable source of osmium, making it suitable for applications in glass manufacturing. thermofisher.comfishersci.comsamaterials.comamericanelements.comthermofisher.comfishersci.sethermofisher.comfishersci.pt Its thermal stability is a key property that allows for its incorporation into high-temperature glass production processes. samaterials.comamericanelements.com

Integration in Optic Material Production